molecular formula C25H28N2O6S B11137650 3-{4,8-dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}-N-(4-sulfamoylbenzyl)propanamide

3-{4,8-dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}-N-(4-sulfamoylbenzyl)propanamide

Cat. No.: B11137650
M. Wt: 484.6 g/mol
InChI Key: RXXHELSMNOEFNA-UHFFFAOYSA-N
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Description

3-{4,8-dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}-N-(4-sulfamoylbenzyl)propanamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a chromen-2-one core, which is known for its diverse biological activities, and a sulfonamide group, which is often found in pharmaceuticals due to its antibacterial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4,8-dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}-N-(4-sulfamoylbenzyl)propanamide typically involves multiple steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized via the Pechmann condensation, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

    Introduction of the Dimethyl and Methoxy Groups: The dimethyl and methoxy groups can be introduced through alkylation reactions using appropriate alkyl halides.

    Attachment of the Sulfamoylbenzyl Group: The sulfamoylbenzyl group can be attached via a nucleophilic substitution reaction, where the sulfonamide reacts with a benzyl halide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and dimethyl groups, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the chromen-2-one core, potentially converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s sulfonamide group is of particular interest due to its potential antibacterial properties. It can be used to develop new antibiotics or study the mechanisms of bacterial resistance.

Medicine

Medically, the compound’s chromen-2-one core is known for its anti-inflammatory and anticoagulant properties. This makes it a candidate for drug development in the treatment of conditions like arthritis and thrombosis.

Industry

In industry, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-{4,8-dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}-N-(4-sulfamoylbenzyl)propanamide involves its interaction with various molecular targets. The sulfonamide group can inhibit bacterial enzymes, while the chromen-2-one core can modulate inflammatory pathways by inhibiting enzymes like cyclooxygenase (COX).

Comparison with Similar Compounds

Similar Compounds

    Warfarin: A well-known anticoagulant with a chromen-2-one core.

    Sulfamethoxazole: An antibiotic with a sulfonamide group.

Uniqueness

What sets 3-{4,8-dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}-N-(4-sulfamoylbenzyl)propanamide apart is the combination of the chromen-2-one core and the sulfonamide group in a single molecule. This dual functionality provides a unique set of biological activities, making it a versatile compound for various applications.

Properties

Molecular Formula

C25H28N2O6S

Molecular Weight

484.6 g/mol

IUPAC Name

3-[4,8-dimethyl-7-(2-methylprop-2-enoxy)-2-oxochromen-3-yl]-N-[(4-sulfamoylphenyl)methyl]propanamide

InChI

InChI=1S/C25H28N2O6S/c1-15(2)14-32-22-11-9-20-16(3)21(25(29)33-24(20)17(22)4)10-12-23(28)27-13-18-5-7-19(8-6-18)34(26,30)31/h5-9,11H,1,10,12-14H2,2-4H3,(H,27,28)(H2,26,30,31)

InChI Key

RXXHELSMNOEFNA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=C)C)CCC(=O)NCC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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